molecular formula C14H15N B3342978 2,3-Dimethyl-N-phenylaniline CAS No. 4869-11-8

2,3-Dimethyl-N-phenylaniline

Cat. No.: B3342978
CAS No.: 4869-11-8
M. Wt: 197.27 g/mol
InChI Key: MRPZLXMWCIWOGP-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-phenylaniline (CAS: Not explicitly provided) is a secondary amine derivative characterized by a benzene ring (aniline core) with methyl substituents at the 2- and 3-positions and an N-phenyl group attached to the amino nitrogen. This structure confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis. It is frequently employed in the preparation of Schiff bases, coordination complexes, and functionalized polymers due to its ability to undergo condensation and electrophilic substitution reactions. For instance, highlights its use in synthesizing Schiff bases via reflux with aldehydes in methanol .

Properties

IUPAC Name

2,3-dimethyl-N-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-7-6-10-14(12(11)2)15-13-8-4-3-5-9-13/h3-10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPZLXMWCIWOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4869-11-8
Record name 2,3-Dimethyl-N-phenylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DIMETHYL-N-PHENYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88XP2706B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-N-phenylaniline can be synthesized through several methods. One common method involves the reaction of 2,3-dimethylaniline with phenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, this compound is often produced through the thermal deamination of aniline over oxide catalysts. This method involves heating aniline in the presence of an oxide catalyst, resulting in the formation of this compound and ammonia as a byproduct .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-phenylaniline involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Insights :

  • Dihedral angles between aromatic rings vary significantly (5.17°–41.08°), affecting molecular packing and crystallinity.
  • Electron-donating groups (e.g., dimethylamino) enhance planarization, while electron-withdrawing groups (e.g., nitro) increase torsional strain .

Acetamide Derivatives

  • 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide : The dichloroacetamide group introduces strong hydrogen-bonding capability. The N–H bond conformation aligns with methyl substituents, contrasting with anticonformations observed in 3-methylphenyl analogs. Molecules form chains via N–H⋯O and C–H⋯O interactions, similar to other acetanilides .

Bulky N-Substituent Derivatives

  • Molecular weight: 259.77 g/mol .
  • N-[(2,4-Dimethoxyphenyl)methyl]-2,3-dimethylaniline : Methoxy groups (electron-donating) increase electron density on the aromatic ring, enhancing solubility in polar solvents. Molecular weight: 271.35 g/mol .

Data Tables

Table 2: Crystallographic Parameters

Compound Dihedral Angles (°) Hydrogen Bonds Planarity (RMS Deviation, Å)
N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2,3-dimethylaniline 41.08 (A/B), 30.44 (D/E) C–H⋯N, C–H⋯π 0.009–0.018
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide N/A N–H⋯O (2.00 Å), C–H⋯O (2.47 Å) Bond lengths similar to acetanilides

Biological Activity

2,3-Dimethyl-N-phenylaniline, with the molecular formula C14H15N, is an organic compound categorized as an aniline derivative. Its structure features two methyl groups at the 2 and 3 positions of the aromatic ring, which significantly influences its chemical reactivity and biological interactions. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and industrial processes.

The unique structural features of this compound allow it to participate in several chemical reactions:

  • Oxidation : This compound can be oxidized to form quinones using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield various amines, typically employing lithium aluminum hydride as a reducing agent.
  • Electrophilic Substitution : The compound readily undergoes electrophilic substitution, particularly at the aromatic ring, often facilitated by catalysts such as aluminum chloride.

These reactions not only highlight the compound's versatility in synthetic chemistry but also hint at its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets. It may function as an inhibitor or activator depending on the context. Its interactions are mediated through hydrogen bonding and other non-covalent interactions with target molecules, influencing their biological functions.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Anticancer Activity : A study investigated the cytotoxic effects of related compounds on human lung cancer cell lines (A549). The findings indicated that derivatives of this compound exhibited significant anticancer properties, suggesting its potential as a therapeutic agent .
  • Enzyme Inhibition : Research into molecular docking has shown that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions and adverse effects when co-administered with other pharmaceuticals .
  • Anti-inflammatory Properties : Investigations into related Schiff bases synthesized from this compound revealed anti-inflammatory and antidiabetic activities. The studies employed in silico methods to predict pharmacokinetic properties and toxicity profiles, indicating a promising therapeutic profile for these derivatives .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
2,5-Dimethyl-N-phenylaniline Methyl groups at 2 and 5 positionsPotential for C-H bond activation
**DiphenylamineLacks methyl substitutionsLimited biological activity compared to this compound
**AnilineParent compoundBasic amine properties; lower reactivity

This table illustrates how structural modifications influence the biological activity and chemical reactivity of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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